An In-Depth Technical Guide to the Intravenous Colistin Mechanism of Action Against Gram-Negative Bacteria
An In-Depth Technical Guide to the Intravenous Colistin Mechanism of Action Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a critical last-resort therapeutic agent against multidrug-resistant Gram-negative bacterial infections. Its potent bactericidal activity stems from a primary mechanism involving electrostatic interactions with the outer membrane, leading to membrane destabilization and subsequent cell death. This technical guide provides a comprehensive overview of the core mechanism of action of intravenous colistin, detailing the molecular interactions, downstream cellular consequences, and key experimental methodologies used to elucidate this process. Quantitative data from various studies are summarized in structured tables for comparative analysis, and critical pathways and experimental workflows are visualized using DOT language diagrams.
Core Mechanism of Action
The bactericidal effect of colistin against Gram-negative bacteria is a multi-step process initiated by its interaction with the bacterial outer membrane.
Initial Electrostatic Interaction and Divalent Cation Displacement
Colistin, a polycationic peptide at physiological pH, is initially attracted to the anionic surface of the Gram-negative outer membrane.[1][2] The primary target is the lipid A moiety of the lipopolysaccharide (LPS), a major component of the outer leaflet of the outer membrane.[1][2] The positively charged diaminobutyric acid (Dab) residues of colistin competitively displace divalent cations, such as Mg²⁺ and Ca²⁺, which are essential for stabilizing the LPS layer by bridging adjacent negatively charged phosphate (B84403) groups of lipid A.[1][2] This displacement disrupts the integrity of the outer membrane.
Outer Membrane Disruption and Permeabilization
The loss of stabilizing divalent cations leads to a localized disorganization of the LPS layer, increasing the permeability of the outer membrane.[1][3] This "self-promoted uptake" allows colistin to traverse the outer membrane and access the periplasmic space.[1] The hydrophobic fatty acyl tail of the colistin molecule plays a crucial role in this process by inserting into the hydrophobic regions of the outer membrane, further disrupting its structure.[2]
Cytoplasmic Membrane Damage
Following its entry into the periplasm, colistin interacts with the phospholipids (B1166683) of the inner (cytoplasmic) membrane. This interaction disrupts the cytoplasmic membrane's integrity, leading to the leakage of essential intracellular components, including ions like potassium (K⁺), metabolites, and RNA/DNA.[4][5] The precise mechanism of inner membrane disruption is still under investigation but is thought to involve a detergent-like effect.
Downstream Cellular Effects and Bacterial Cell Death
The loss of membrane integrity and the leakage of cellular contents lead to a cascade of events culminating in bacterial cell death. These include:
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Inhibition of Respiratory Enzymes: Colistin can inhibit the activity of essential respiratory chain enzymes, such as NADH-quinone oxidoreductases, disrupting cellular energy production.[6][7]
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Production of Reactive Oxygen Species (ROS): Colistin treatment has been shown to induce the production of hydroxyl radicals, which can cause damage to DNA, proteins, and lipids.[8]
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Anti-endotoxin Activity: By binding to and neutralizing lipid A, colistin can reduce the release of this potent endotoxin, mitigating the host's inflammatory response.
Quantitative Data Summary
The following tables summarize key quantitative data related to the mechanism of action of colistin.
Table 1: Colistin-Lipopolysaccharide (LPS) Binding Affinity
| Bacterial Species | Method | Dissociation Constant (K_d) | Reference |
| Klebsiella pneumoniae | Isothermal Titration Calorimetry (ITC) | 0.5 µM | [3] |
| Escherichia coli | Isothermal Titration Calorimetry (ITC) | 12-13 µM (for Ca²⁺ binding to LPS) | [3] |
Table 2: Colistin-Induced Outer Membrane Permeabilization (N-Phenyl-1-naphthylamine Uptake Assay)
| Bacterial Species | Colistin Concentration | Observation | Reference |
| Pseudomonas aeruginosa | 4 mg/L | Increased NPN fluorescence, indicating enhanced outer membrane permeability. | [9] |
| Klebsiella pneumoniae | Increasing concentrations | Concentration-dependent increase in NPN uptake. | [10] |
| Escherichia coli | Various concentrations | Concentration-dependent increase in NPN fluorescence. | [11] |
Table 3: Colistin-Induced Cytoplasmic Membrane Permeabilization (Propidium Iodide Uptake Assay)
| Bacterial Species | Colistin Concentration | Observation | Reference |
| Escherichia coli | MIC (5, 2.5, 1.25, 0.65, 0.313 times) | Concentration-dependent increase in propidium (B1200493) iodide fluorescence. | [4] |
| Escherichia coli | ~1x MBC | Near real-time increase in propidium iodide fluorescence upon treatment. | [12] |
Table 4: Lipid A Modifications in Colistin-Resistant Gram-Negative Bacteria (MALDI-TOF MS)
| Bacterial Species | Modification | m/z of Native Lipid A | m/z of Modified Lipid A | Reference |
| Escherichia coli | Phosphoethanolamine (pEtN) | 1796.2 | 1919.2 | [13][14] |
| Escherichia coli | L-aminoarabinose (L-Ara4N) | 1796.2 | 1927.2 | [13][14] |
| Klebsiella pneumoniae | L-aminoarabinose (L-Ara4N) | 1824 | 1955 | [15] |
| Acinetobacter baumannii | Phosphoethanolamine (pEtN) | Not specified | Not specified | [16] |
| Enterobacter species | L-aminoarabinose (L-Ara4N) | 1825 | 1956 | [17] |
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Colistin-LPS Binding Affinity
Objective: To quantitatively determine the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between colistin and LPS.
Methodology:
-
Prepare a solution of purified LPS from the target Gram-negative bacterium in a suitable buffer (e.g., 20 mM HEPES, pH 7.0). The concentration should be accurately determined.
-
Prepare a stock solution of colistin in the same buffer.
-
Degas both the LPS and colistin solutions to prevent bubble formation during the experiment.
-
Load the LPS solution into the sample cell of the ITC instrument and the colistin solution into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 37°C), stirring speed, and injection volume.
-
Perform a series of small, sequential injections of the colistin solution into the LPS solution.
-
The heat change associated with each injection is measured by the instrument.
-
The resulting data (heat change per injection) is plotted against the molar ratio of colistin to LPS.
-
Fit the data to a suitable binding model (e.g., one-site or two-site binding model) to determine the thermodynamic parameters (K_d, n, ΔH, and TΔS).[18][19]
N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeability
Objective: To assess the extent of outer membrane damage caused by colistin by measuring the uptake of the hydrophobic fluorescent probe NPN.
Methodology:
-
Grow the bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Wash the cells and resuspend them in a suitable buffer (e.g., 5 mM HEPES, pH 7.2) to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
Add the NPN solution to the bacterial suspension. NPN is weakly fluorescent in an aqueous environment but becomes highly fluorescent in a hydrophobic environment.
-
Measure the baseline fluorescence using a fluorometer (excitation λ ≈ 350 nm, emission λ ≈ 420 nm).
-
Add colistin at the desired concentration to the bacterial suspension.
-
Monitor the increase in fluorescence intensity over time. An increase in fluorescence indicates that NPN is partitioning into the exposed hydrophobic regions of the outer membrane, signifying membrane damage.[10][11]
Propidium Iodide (PI) Uptake Assay for Cytoplasmic Membrane Permeability
Objective: To quantify the damage to the cytoplasmic membrane by measuring the influx of the fluorescent intercalating agent propidium iodide.
Methodology:
-
Prepare the bacterial cell suspension as described for the NPN uptake assay.
-
Add propidium iodide to the cell suspension. PI is a membrane-impermeant dye that only enters cells with a compromised cytoplasmic membrane.
-
Measure the baseline fluorescence (excitation λ ≈ 535 nm, emission λ ≈ 617 nm).
-
Add colistin at the desired concentration.
-
Monitor the increase in fluorescence intensity over time. Upon entering the cell, PI intercalates with DNA, leading to a significant increase in fluorescence, which is proportional to the extent of cytoplasmic membrane damage.[4][5]
MALDI-TOF Mass Spectrometry for Lipid A Modification Analysis
Objective: To identify modifications to the lipid A structure in colistin-resistant bacteria.
Methodology:
-
Grow the bacterial isolate of interest on an appropriate agar (B569324) medium.
-
Perform a rapid lipid A extraction from a single colony. This can be achieved using a small amount of a mild acid hydrolysis solution (e.g., 2% acetic acid) followed by a solvent extraction (e.g., chloroform/methanol).
-
Spot the extracted lipid A onto a MALDI target plate and co-crystallize it with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid).
-
Analyze the sample using a MALDI-TOF mass spectrometer in the negative-ion mode.
-
The resulting mass spectrum will show peaks corresponding to the different lipid A species present.
-
Compare the m/z values of the peaks from the resistant strain to those of a susceptible control strain to identify mass shifts indicative of modifications such as the addition of phosphoethanolamine (pEtN; +123 Da) or L-aminoarabinose (L-Ara4N; +131 Da).[13][14]
Visualizations
Caption: Core mechanism of action of colistin against Gram-negative bacteria.
References
- 1. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane | eLife [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Qualitative and Quantitative Changes to Escherichia coli during Treatment with Magainin 2 Observed in Native Conditions by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced NADH Metabolism Involves Colistin-Induced Killing of Bacillus subtilis and Paenibacillus polymyxa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased bactericidal activity of colistin on Pseudomonas aeruginosa biofilms in anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Detection of Escherichia coli Antibiotic Susceptibility Using Live/Dead Spectrometry for Lytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The clue is in the lipid A: Rapid detection of colistin resistance | PLOS Pathogens [journals.plos.org]
- 14. The clue is in the lipid A: Rapid detection of colistin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Novel Lipid-Based MALDI-TOF Assay for the Rapid Detection of Colistin-Resistant Enterobacter Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Thermodynamic Analysis of the Lipopolysaccharide-Dependent Resistance of Gram-Negative Bacteria against Polymyxin B - PMC [pmc.ncbi.nlm.nih.gov]
